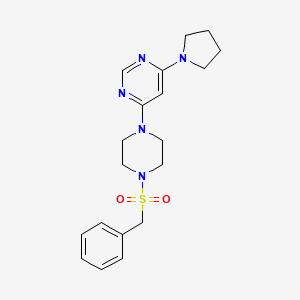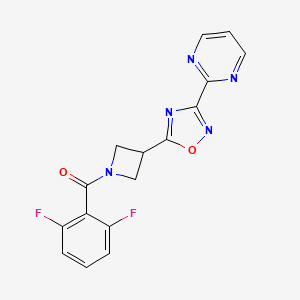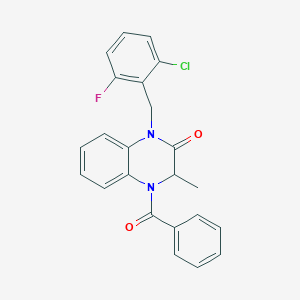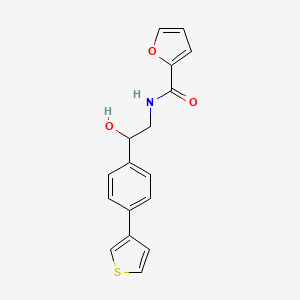
4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and they form the basis for several kinds of drugs and natural biomolecules .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups including a benzylsulfonyl group, a piperazine ring, a pyrimidine ring, and a pyrrolidine ring .Aplicaciones Científicas De Investigación
Apoptosis Induction in Cancer Therapy
This compound has been studied for its ability to induce apoptosis in cancer cells. Specifically, it has shown promising results against the BT-474 breast cancer cell line, where it induced cell death through apoptosis . This process is crucial for eliminating cancer cells and is a key target in the development of anticancer therapies.
Tubulin Polymerization Inhibition
The compound has been evaluated for its potential to inhibit tubulin polymerization . This is significant because the formation of microtubules from tubulin is an essential process in cell division. Inhibiting tubulin polymerization can prevent cancer cells from multiplying, making it a valuable approach in cancer treatment.
Cell Cycle Arrest
Flow cytometric analysis has revealed that this compound can induce cell cycle arrest at the sub-G1 and G2/M phase . By halting the cell cycle, the compound can prevent the proliferation of cancer cells, providing another mechanism by which it could be used in cancer therapy.
Clonogenic Assay
The compound’s effect on colony formation has been studied using a clonogenic assay . This assay assesses the ability of a single cell to grow into a colony. The compound showed concentration-dependent inhibition of colony formation in BT-474 cells, suggesting its potential to suppress the growth of cancer cells.
Molecular Modelling Studies
In silico studies have been conducted to understand the drug-like properties of sulfonyl piperazine-integrated triazole conjugates . Molecular modelling studies have shown that the compound binds to the colchicine binding site of tubulin, providing insights into its mechanism of action at the molecular level.
Synthetic Methodology Development
Research has also focused on the synthesis of related compounds, exploring catalyst-free methods to create derivatives with potential biological activity . These methodologies contribute to the broader field of medicinal chemistry by providing more efficient and environmentally friendly ways to synthesize bioactive molecules.
Cytotoxic Activity Screening
A range of derivatives has been synthesized and screened for cytotoxic activity against various cancer cell lines using assays like the MTT assay . This screening is crucial for identifying compounds with the potential to be developed into effective anticancer drugs.
Drug-like Property Analysis
The compound and its derivatives have been analyzed for their drug-like properties, which is an important step in drug discovery . Understanding these properties helps in predicting the behavior of these compounds in biological systems and their potential as therapeutic agents.
Propiedades
IUPAC Name |
4-(4-benzylsulfonylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c25-27(26,15-17-6-2-1-3-7-17)24-12-10-23(11-13-24)19-14-18(20-16-21-19)22-8-4-5-9-22/h1-3,6-7,14,16H,4-5,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDWRPOCXWJQPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898662.png)
![1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2898663.png)
![6-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2898664.png)
![N-(4-isopropylphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2898666.png)

![3,3-Dimethyl-1H-pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B2898670.png)



![5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2898679.png)

![Methyl 5,5,7,7-tetramethyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2898682.png)

